molecular formula C10H8BrNO B1342310 3-(4-(Bromomethyl)phenyl)isoxazole CAS No. 169547-67-5

3-(4-(Bromomethyl)phenyl)isoxazole

Cat. No. B1342310
M. Wt: 238.08 g/mol
InChI Key: BCOYXVWQKCZGFL-UHFFFAOYSA-N
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Description

The compound "3-(4-(Bromomethyl)phenyl)isoxazole" is a brominated aromatic compound that features an isoxazole ring, which is a five-membered heterocycle containing an oxygen and a nitrogen atom. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the bromomethyl group on the phenyl ring can make it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was performed via 1,3-dipolar cycloaddition and characterized by spectroscopic analysis . Similarly, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles were prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of "3-(4-(Bromomethyl)phenyl)isoxazole".

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be determined using X-ray crystallography, as seen in the study of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, which crystallizes in a monoclinic lattice . The isoxazole ring's dihedral angles with adjacent phenyl rings can be significant for understanding the compound's conformation and reactivity.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, 3-bromomethylbenzo[d]isoxazole was used as a starting material to couple with benzenediazonium chloride, leading to the formation of new compounds . The reactivity of the bromomethyl group in "3-(4-(Bromomethyl)phenyl)isoxazole" could be explored in similar nucleophilic substitution reactions or in palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the crystal packing, hydrogen bonding, and π-interactions can affect the compound's stability and solubility . The basicity and acidity of isoxazole compounds have been recorded, with isoxazol-5-ones showing comparable strength to carboxylic acids . These properties are essential for the compound's potential applications and behavior in different environments.

Scientific Research Applications

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used in various fields of scientific research, particularly in drug discovery . Here are some general applications of isoxazole:

  • Pharmaceutical Research

    • Isoxazole acts as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
    • The core structure of isoxazole has been found in many drugs such as sulfamethoxazole (an antibiotic), muscimol (acts as GABAA), ibotenic acid (a neurotoxin), parecoxib (a COX2 inhibitor), and leflunomide (an immunosuppressant agent) .
  • Synthetic Chemistry

    • Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Safety And Hazards

The safety data sheet for 3-(4-(Bromomethyl)phenyl)isoxazole indicates that it is for R&D use only . Further safety and hazard information should be referred to its Material Safety Data Sheet .

Future Directions

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOYXVWQKCZGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595389
Record name 3-[4-(Bromomethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Bromomethyl)phenyl)isoxazole

CAS RN

169547-67-5
Record name 3-[4-(Bromomethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(4-methylphenyl)isoxazole (prepared using literature methods) (1.95 g, 12.25 mmol) in carbon tetrachloride (60 mL), N-bromosuccinimide (2.18 g, 12.25 mmol) and benzoyl peroxide (0.059 g, 0.245 mmol) were added and the mixture refluxed for 1 h. The reaction mixture was then cooled to room temperature and filtered. The filtrate was concentrated and the residue was purified by silica gel column chromatography eluting with hexanes/EtOAc to give the title compound, 3-(4-(bromomethyl)phenyl)isoxazole, (0.6 g) as a white solid. 1H NMR (CDCl3): δ 8.48 (d, J=1.6 Hz, 1H), 7.83 (d, J=8.2 Hz, 2H), 7.50 (d, J=8.2 Hz, 2H), 6.67 (d, J=1.6 Hz, 1H), 4.53 (s, 2H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.059 g
Type
catalyst
Reaction Step One

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